N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic organic compound with the molecular formula C13H18N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as cyclopropylamine, under controlled conditions.
Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Attachment of the thiophene ring: The thiophene ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the oxalamide group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylphenyl)ethyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylpyridin-2-yl)ethyl)oxalamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8-3-6-11(19-8)10(18-2)7-14-12(16)13(17)15-9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFBZMFLODMQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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